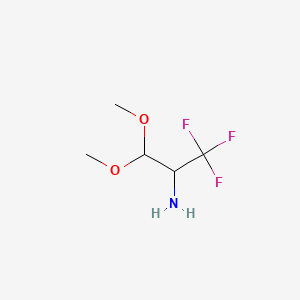![molecular formula C14H14O4S2 B13443649 2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B13443649.png)
2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione is a complex organic compound with the molecular formula C14H14O4S2 and a molecular weight of 310.39 g/mol . This compound is characterized by its unique structure, which includes two methoxy groups and a bis(methylthio)methylene moiety attached to an indene-dione core. It is primarily used as an intermediate in the synthesis of various bioactive molecules and has significant applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione typically involves the reaction of 5,6-dimethoxy-1H-indene-1,3(2H)-dione with bis(methylthio)methylene reagents under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The compound can be purified by recrystallization or column chromatography.
Chemical Reactions Analysis
2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding reduced products.
Substitution: The methoxy groups and bis(methylthio)methylene moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives
Scientific Research Applications
2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules, including potential drug candidates for the treatment of cancer and other diseases.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bis(methylthio)methylene moiety can act as a nucleophile, participating in various chemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione can be compared with similar compounds such as:
2-[Bis(methylthio)methylene]malononitrile: This compound has a similar bis(methylthio)methylene moiety but differs in its core structure, which includes malononitrile instead of indene-dione.
3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one: This compound is an inhibitor of heme-regulated eukaryotic initiation factor 2a kinase and shares the indene-dione core with this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and bis(methylthio)methylene groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14O4S2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[bis(methylsulfanyl)methylidene]-5,6-dimethoxyindene-1,3-dione |
InChI |
InChI=1S/C14H14O4S2/c1-17-9-5-7-8(6-10(9)18-2)13(16)11(12(7)15)14(19-3)20-4/h5-6H,1-4H3 |
InChI Key |
AFXMLEQHFISFRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=C(SC)SC)C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


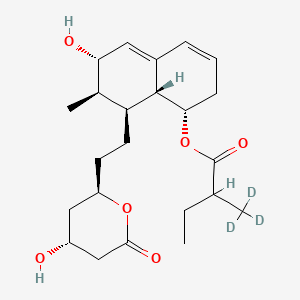
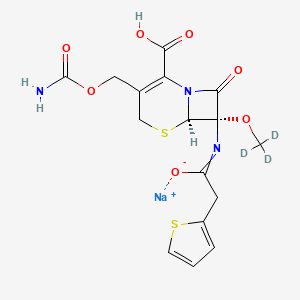
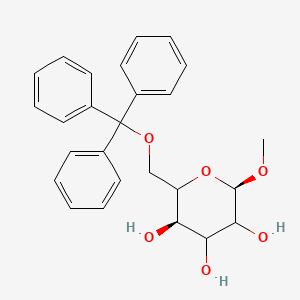
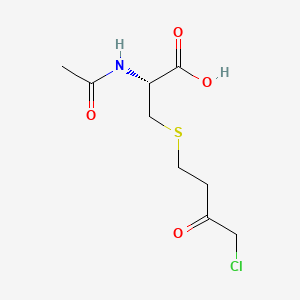
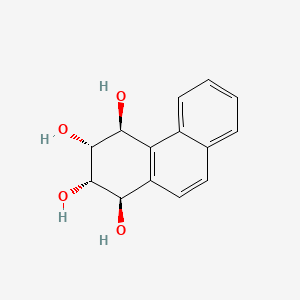
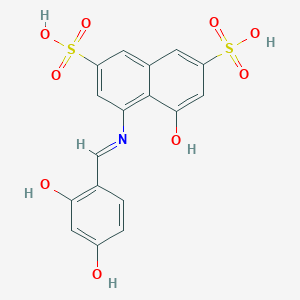
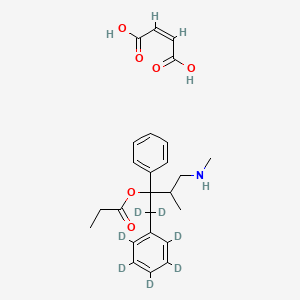
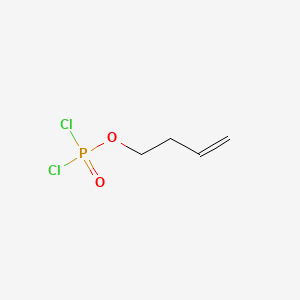
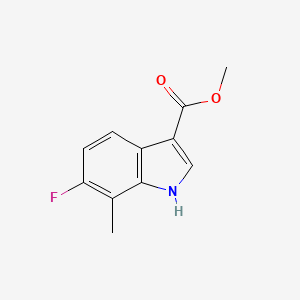
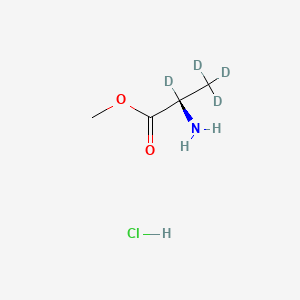
![3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B13443624.png)
![[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13443629.png)
![1H-Pyrazolo[4,3-c]pyridine, 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-methyl-](/img/structure/B13443632.png)
